3-Bromo-4-iodobenzaldehyde

Physicochemical characterization Quality control Purification

3-Bromo-4-iodobenzaldehyde (CAS 873387-82-7) is the non-negotiable ortho-disubstituted building block for stepwise chemoselective cross-coupling. The unique 3-Br,4-I pattern exploits the C–I vs. C–Br bond energy differential (~65 vs. ~81 kcal/mol) for unambiguous sequential Suzuki/Sonogashira reactions: iodine reacts first under mild conditions, bromine second. This orthogonality—absent in regioisomers or mono-halogenated analogs—enables precise construction of unsymmetrical polyaromatics, drug scaffolds, and COF/MOF ligands. The aldehyde adds a third independent diversification handle. Insist on ≥98% purity, validated by MP 66 °C, to eliminate impurity artifacts in biological assays.

Molecular Formula C7H4BrIO
Molecular Weight 310.91 g/mol
CAS No. 873387-82-7
Cat. No. B3038617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-iodobenzaldehyde
CAS873387-82-7
Molecular FormulaC7H4BrIO
Molecular Weight310.91 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)Br)I
InChIInChI=1S/C7H4BrIO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H
InChIKeyVAVSECWDLQMKNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-iodobenzaldehyde (CAS 873387-82-7): Key Properties for Orthogonal Cross-Coupling in Complex Molecule Synthesis


3-Bromo-4-iodobenzaldehyde (CAS 873387-82-7) is a polyhalogenated aromatic aldehyde building block characterized by the presence of both bromine and iodine substituents on a benzaldehyde core [1]. This specific ortho-disubstituted halogenation pattern is fundamental to its primary utility: enabling sequential, site-selective cross-coupling reactions for the stepwise construction of complex molecular architectures .

Why 3-Bromo-4-iodobenzaldehyde Cannot Be Replaced by Other Dihalobenzaldehydes or Single Halogen Analogs


Generic substitution of 3-bromo-4-iodobenzaldehyde with its positional isomer (e.g., 4-bromo-3-iodobenzaldehyde) or mono-halogenated analogs fails because the specific 3-bromo,4-iodo substitution pattern dictates a predictable hierarchy of reactivity at the carbon-halogen bonds . The ortho-relationship of the halogens to the aldehyde and to each other creates a unique electronic environment. Critically, the significant difference in bond dissociation energies between the C(sp²)-I bond (~65 kcal/mol) and the C(sp²)-Br bond (~81 kcal/mol) allows for the chemoselective functionalization of the iodine-bearing carbon under mild conditions, leaving the bromine site intact for a subsequent, orthogonal transformation [1]. This sequential reactivity is absent in other isomers or simpler analogs, making the precise substitution pattern of 3-bromo-4-iodobenzaldehyde non-negotiable for specific synthetic strategies.

Quantitative Evidence for Selecting 3-Bromo-4-iodobenzaldehyde (873387-82-7) Over Closest Analogs


Comparison of Physical and Chromatographic Properties: Melting Point and Purity Profile vs. Positional Isomer

3-Bromo-4-iodobenzaldehyde exhibits a sharp, well-defined melting point of 66 °C [1], which serves as a reliable indicator of purity and crystalline integrity for procurement and quality control. This property provides a clear differentiator from its closest positional isomer, 4-bromo-3-iodobenzaldehyde, for which a predicted, and notably higher, boiling point of 328.7±32.0 °C is reported, but no definitive melting point is established in standard databases [2]. The availability of high-purity material (GC purity of 99.7% by area) ensures reproducible outcomes in sensitive synthetic applications.

Physicochemical characterization Quality control Purification

Evidence for Orthogonal Reactivity: Chemoselective Functionalization via C-I vs. C-Br Bond Dissociation

The primary value proposition of 3-bromo-4-iodobenzaldehyde lies in the established, class-wide differential reactivity of the C(sp²)-I bond compared to the C(sp²)-Br bond . This fundamental difference is quantified by bond dissociation energies (BDEs): the C-I bond is approximately 65 kcal/mol, while the C-Br bond is approximately 81 kcal/mol [1]. This ~16 kcal/mol difference enables a catalytic system to selectively activate and functionalize the iodine-bearing carbon under mild conditions (e.g., room temperature Suzuki-Miyaura coupling) while preserving the bromine substituent for a subsequent, orthogonal transformation.

Cross-coupling Sequential synthesis Chemoselectivity

Validated Synthetic Utility: High-Yielding Oxidation to the Aldehyde from Its Alcohol Precursor

The preparation of 3-bromo-4-iodobenzaldehyde is not only feasible but has been demonstrated to proceed with high efficiency from its corresponding alcohol. A reported synthetic route achieves an 87% isolated yield in the oxidation of (3-bromo-4-iodophenyl)methanol to the target aldehyde using a TEMPO/NaOCl/Dess-Martin periodinane system [1]. This quantitative data confirms the compound's accessibility and the robustness of its synthesis, which is a crucial consideration for scaling up research quantities.

Synthesis Oxidation Process chemistry

Optimal Application Scenarios for 3-Bromo-4-iodobenzaldehyde in Medicinal and Materials Chemistry


Synthesis of Unsymmetrical Biaryl and Terphenyl Scaffolds via Sequential Cross-Coupling

This is the primary and most impactful application. The differential reactivity of the C-I and C-Br bonds, as established by class-wide BDE evidence , allows for two sequential, site-selective Suzuki-Miyaura or Sonogashira couplings. This enables the efficient construction of complex, unsymmetrical polyaromatic systems, which are common core structures in drug candidates and advanced materials. The ortho-substitution pattern further directs the spatial orientation of the coupled groups, a feature of critical importance in drug-receptor interactions.

Iterative Library Synthesis for Structure-Activity Relationship (SAR) Studies in Drug Discovery

In medicinal chemistry, 3-bromo-4-iodobenzaldehyde serves as a versatile central core for the parallel synthesis of focused libraries. The high GC purity of commercially available material (99.7%) ensures that byproducts from starting material impurities do not confound biological assay results. The validated melting point of 66 °C [1] also provides a straightforward quality checkpoint for chemists before initiating a library synthesis. The ability to independently vary two different substituents on the aromatic ring via sequential coupling is a powerful tool for exploring chemical space around a lead molecule.

Preparation of Functionalized Benzaldehyde Intermediates for Advanced Materials

The aldehyde functionality of 3-bromo-4-iodobenzaldehyde provides a third, orthogonal handle for diversification. Following sequential coupling at the halogenated sites, the aldehyde can be used in condensation reactions (e.g., forming imines or hydrazones) or be reduced to a benzylic alcohol for further functionalization. This tri-functional building block capability makes it uniquely suited for the synthesis of sophisticated monomers or ligands for applications in covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), where precise spatial control of functional groups is essential.

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